Tris(i-propylcyclopentadienyl)neodymium

Description

Overview of Lanthanide Organometallic Compounds

Organometallic chemistry of the lanthanides, a series of fifteen metallic elements with atomic numbers 57 through 71, is a specialized field that has garnered considerable interest. numberanalytics.comnumberanalytics.com These compounds are characterized by at least one chemical bond between a carbon atom of an organic molecule and a lanthanide metal. numberanalytics.com The study of lanthanide organometallics began in the mid-20th century and has since expanded significantly, driven by their unique reactivity and potential applications in various chemical processes. numberanalytics.com

The bonding in these compounds is predominantly ionic, a consequence of the large ionic radii and the diffuse nature of the f-orbitals of the lanthanide elements. This characteristic influences their coordination chemistry, often resulting in high coordination numbers. numberanalytics.com Organolanthanide compounds are known for their high reactivity, which makes them valuable in catalysis and materials science. numberanalytics.comnumberanalytics.com

Significance of Cyclopentadienyl (B1206354) Ligands in Lanthanide Coordination Chemistry

Cyclopentadienyl (Cp) ligands and their substituted derivatives are of paramount importance in organometallic chemistry, and their use with lanthanides has been particularly fruitful. figshare.comnitrkl.ac.in The cyclopentadienyl anion is an aromatic, six-electron donor that forms stable complexes with metal ions. nitrkl.ac.in In lanthanide chemistry, Cp ligands are prized for their ability to stabilize the metal center and influence the steric and electronic properties of the resulting complex. rug.nl

The delocalized π-electron system of the Cp ligand effectively coordinates to the large lanthanide ions. jyu.fi The nature and substitution of the cyclopentadienyl rings can be tailored to modify the solubility, volatility, and reactivity of the organolanthanide complex. researchgate.net For instance, bulky substituents on the Cp ring can create a specific steric environment around the metal, which can be exploited to control catalytic activity or to stabilize unusual oxidation states. rug.nl The use of Cp ligands has been instrumental in the development of single-molecule magnets (SMMs) and in advancing catalytic applications of lanthanide compounds. figshare.comacs.org

Position of Tris(i-propylcyclopentadienyl)neodymium within the Organoneodymium Family

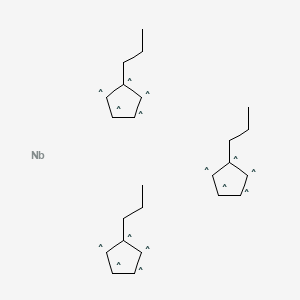

This compound is a specific organoneodymium compound that exemplifies the characteristics of lanthanide metallocenes. cymitquimica.com It features a central neodymium atom in the +3 oxidation state coordinated to three isopropyl-substituted cyclopentadienyl ligands. cymitquimica.com The isopropyl groups are bulky substituents that provide significant steric hindrance around the neodymium center. cymitquimica.com This steric bulk influences the compound's reactivity and its interactions with other molecules. cymitquimica.com

This compound is part of a larger family of tris(cyclopentadienyl)lanthanide complexes, which are foundational in the study of organolanthanide chemistry. nih.gov The presence of the isopropyl groups enhances its solubility in organic solvents, a practical advantage for its use in various chemical reactions. cymitquimica.com this compound is of particular interest in materials science and catalysis due to the electronic and magnetic properties conferred by the neodymium ion. cymitquimica.com

Data on this compound

Below are tables detailing some of the known properties and specifications of this compound.

Table 1: General Properties

| Property | Value |

|---|---|

| Chemical Formula | (C₃H₇C₅H₄)₃Nd |

| Molecular Weight | 465.77 g/mol |

| Appearance | Purple solid |

| CAS Number | 69021-85-8 |

Table 2: Physical and Chemical Characteristics

| Characteristic | Detail |

|---|---|

| Solubility | Soluble in organic solvents |

| Sensitivity | Air and moisture sensitive |

Properties

InChI |

InChI=1S/3C8H11.Nb/c3*1-2-5-8-6-3-4-7-8;/h3*3-4,6-7H,2,5H2,1H3; | |

|---|---|---|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WXPOIGCIHXUWDD-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC[C]1[CH][CH][CH][CH]1.CCC[C]1[CH][CH][CH][CH]1.CCC[C]1[CH][CH][CH][CH]1.[Nb] | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H33Nb | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

414.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

69021-85-8 | |

| Record name | Tris(isopropylcyclopentadienyl)neodymium(III) | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Structural Elucidation and Coordination Chemistry of Tris I Propylcyclopentadienyl Neodymium

Single-Crystal X-ray Diffraction Analysis

A definitive understanding of the solid-state structure of Tris(i-propylcyclopentadienyl)neodymium would rely on single-crystal X-ray diffraction analysis. This technique provides precise atomic coordinates, from which critical structural parameters can be determined.

Neodymium Coordination Geometry and Bond Parameters

The coordination environment of the central neodymium atom is a key aspect of the compound's structure. This would include the coordination number of the neodymium, typically determined by the number of coordinating atoms from the cyclopentadienyl (B1206354) rings. Data on bond lengths, such as the Neodymium-Carbon (Nd-C) distances to the cyclopentadienyl rings, and bond angles around the neodymium center would be essential for a complete description. A data table summarizing these parameters would be a standard component of such an analysis.

Intermolecular Interactions and Solid-State Packing

The arrangement of individual this compound molecules in the crystal lattice is governed by intermolecular forces. An examination of the crystal packing would reveal any significant non-covalent interactions, such as van der Waals forces, that dictate the solid-state architecture.

Solution-State Structural Characterization

The behavior of this compound in solution can differ significantly from its solid-state structure. Techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy are typically employed to investigate its solution-state properties.

Dynamic Behavior and Fluxionality

Organometallic compounds, especially those with cyclopentadienyl ligands, can exhibit dynamic behavior in solution, where ligands may undergo rapid rearrangements on the NMR timescale. Variable-temperature NMR studies would be necessary to probe for such fluxional processes in this compound.

Oligomerization and Aggregation Phenomena

In solution, organometallic complexes can exist as monomers or form oligomeric or aggregated species, particularly in non-coordinating solvents. Concentration-dependent NMR studies or techniques like cryoscopy would be required to determine the extent of any such aggregation for this compound.

Comparative Structural Analysis with Related Organolanthanide Metallocenes

The molecular structure and coordination environment of organolanthanide complexes are profoundly influenced by the steric and electronic properties of their ligands. In the case of tris(cyclopentadienyl) type metallocenes, such as this compound, the size and arrangement of substituents on the cyclopentadienyl (Cp) rings are primary determinants of the final geometry. A comparative analysis with structurally characterized analogues, particularly those with varying degrees of steric bulk on the Cp ligands, provides critical insights into these structure-function relationships.

The steric pressure exerted by ligands around a metal center can dictate key structural parameters, including metal-carbon bond lengths, metal-to-ring centroid distances, and the angles between the ligands. rsc.orgnih.gov The genesis of this analysis lies in the adaptability of the cyclopentadienyl ligand framework, which can be easily modified with substituents of varying sizes. nih.gov

For neodymium tris(cyclopentadienyl) complexes, as the steric bulk on the Cp rings increases, several structural changes are anticipated to relieve intramolecular steric strain. This includes an elongation of the neodymium-carbon (Nd-C) and neodymium-centroid (Nd-Cpcent) bonds and an expansion of the centroid-neodymium-centroid (Cpcent-Nd-Cpcent) angles to accommodate the larger ligands.

A foundational comparison can be made with neodymium tris(methylcyclopentadienide), Nd(C₅H₄CH₃)₃, whose crystal structure has been determined. acs.org In this complex, the three methylcyclopentadienyl ligands are each bonded to the neodymium atom in a pentahapto (η⁵) fashion. The coordination geometry is described as a trigonal arrangement of the three ring centroids around the central metal ion, forming a pseudo-tetrahedral structure when considering the metal's lone pair coordination site. The average Nd-C bond distance in Nd(C₅H₄CH₃)₃ is 2.75 Å, with the individual distances ranging from 2.72 to 2.80 Å. The distance from the neodymium ion to the centroid of the rings averages 2.46 Å, and the angles between the ring centroids average 117.3°. acs.org

By placing this compound in this comparative context, its structural parameters can be inferred. The isopropyl group is significantly bulkier than the methyl group found in Nd(C₅H₄CH₃)₃. Consequently, increased steric repulsion between the three isopropylcyclopentadienyl ligands is expected. This increased steric hindrance would likely cause the ligands to spread further apart, leading to an increase in the average Cpcent-Nd-Cpcent angle to a value greater than 117.3°. To accommodate this strain, a corresponding lengthening of the bonds between the neodymium atom and the rings is also predicted. Therefore, the average Nd-C and Nd-Cpcent distances for this compound are expected to be longer than the 2.75 Å and 2.46 Å observed for the methyl-substituted analogue, respectively.

This trend is a well-documented phenomenon in organolanthanide chemistry, where sterically demanding ligands are used to control coordination numbers and influence the reactivity of the metal center. nih.govacs.org

Interactive Data Table: Comparative Structural Parameters of Neodymium Metallocenes

The following table presents key structural data for a known neodymium metallocene and provides inferred values for this compound based on established steric principles.

| Compound | Ligand Substituent | Average Nd-C Bond Length (Å) | Average Nd-Centroid Distance (Å) | Average Centroid-Nd-Centroid Angle (°) | Reference / Basis |

|---|---|---|---|---|---|

| Neodymium tris(methylcyclopentadienide) | -CH₃ | 2.75 | 2.46 | 117.3 | acs.org |

| This compound | -CH(CH₃)₂ | > 2.75 | > 2.46 | > 117.3 | Inferred from steric principles |

Advanced Spectroscopic Characterization of Tris I Propylcyclopentadienyl Neodymium

Electronic Spectroscopy for f-f Transitions and Ligand-to-Metal Charge Transfer

The electronic spectrum of Tris(i-propylcyclopentadienyl)neodymium is dominated by transitions involving the 4f electrons of the neodymium ion. These transitions provide a sensitive probe of the coordination environment.

The UV-Visible absorption spectrum of neodymium complexes is characterized by sharp, relatively weak absorption bands corresponding to Laporte-forbidden f-f transitions. core.ac.uk In this compound, the i-propylcyclopentadienyl ligands create a specific crystal field environment that influences the energies and intensities of these transitions. The bonding in lanthanide complexes is considered to be predominantly ionic. york.ac.uk

A particularly significant feature in the electronic spectra of Nd(III) complexes is the hypersensitive transition, specifically the ⁴G₅/₂ ← ⁴I₉/₂ transition, which occurs near 17,500 cm⁻¹ (approximately 570 nm). nih.gov The intensity and band shape of this transition are highly sensitive to changes in the coordination environment and symmetry around the Nd(III) ion. nih.gov The oscillator strength of this transition for chelated Nd(III) complexes is typically greater than that of the simple Nd³⁺ aqua-ion, indicating the influence of the ligand field. nih.gov While Ligand-to-Metal Charge Transfer (LMCT) bands are a common feature in d-block metal complexes, they are less common and harder to identify in lanthanide complexes because the 4f orbitals are well-shielded. core.ac.uk

Table 1: Key Electronic Transitions for Nd(III) in Complexes

| Transition | Approximate Energy (cm⁻¹) | Region |

|---|---|---|

| ⁴F₃/₂ ← ⁴I₉/₂ | ~11,500 | Near-IR |

| ⁴F₅/₂, ²H₉/₂ ← ⁴I₉/₂ | ~12,500 | Near-IR |

| ⁴S₃/₂, ⁴F₇/₂ ← ⁴I₉/₂ | ~13,500 | Near-IR |

| ⁴F₉/₂ ← ⁴I₉/₂ | ~14,700 | Near-IR |

| ⁴G₅/₂, ²G₇/₂ ← ⁴I₉/₂ | ~17,300 | Visible |

| ²K₁₃/₂, ⁴G₇/₂, ⁴G₉/₂ ← ⁴I₉/₂ | ~19,200 | Visible |

| ²K₁₅/₂, ²G₉/₂, (²D,²F)₃/₂, ⁴G₁₁/₂ ← ⁴I₉/₂ | ~20,000 | Visible |

| ²D₅/₂ ← ⁴I₉/₂ | ~21,300 | Visible |

Data derived from general observations of Nd(III) spectra. nih.govresearchgate.net

Trivalent lanthanide ions are known for their luminescent properties, which arise from f-f electronic transitions. core.ac.uk Nd(III) complexes, including this compound, are particularly noted for their sharp emission bands in the near-infrared (NIR) region. acs.orgnih.gov These emissions are a result of the "antenna effect," where the organic ligands (the i-propylcyclopentadienyl groups) absorb incident light and efficiently transfer the energy to the central Nd(III) ion. acs.org This sensitization process populates the excited states of the lanthanide ion, which then relaxes via characteristic emissive pathways. wikipedia.org

The primary NIR emission bands for Nd(III) correspond to transitions from the ⁴F₃/₂ excited state to lower-lying levels of the ⁴I manifold. acs.org The efficiency of this luminescence is critically dependent on minimizing non-radiative decay pathways. Non-radiative quenching often occurs through vibrational coupling with high-frequency oscillators, such as C-H bonds from the ligands, that are in close proximity to the metal center. rsc.org The design of the ligand sphere is therefore crucial for achieving strong luminescence. rsc.org The long luminescence lifetimes of lanthanide complexes, which can range from microseconds to milliseconds, also allow for time-resolved spectroscopy techniques. wikipedia.org

Table 2: Principal NIR Emission Transitions of Nd(III)

| Transition | Approximate Wavelength (nm) |

|---|---|

| ⁴F₃/₂ → ⁴I₉/₂ | ~890 |

| ⁴F₃/₂ → ⁴I₁₁/₂ | ~1064 |

| ⁴F₃/₂ → ⁴I₁₃/₂ | ~1330 |

Data derived from studies on various Nd(III) complexes. acs.orgrsc.org

Vibrational Spectroscopy for Ligand-Metal Bonding Analysis

Vibrational spectroscopy is a powerful tool for characterizing the structure of this compound, providing direct information on the ligand vibrations and the strength of the metal-ligand bond. uoa.gr

The infrared spectrum of this compound displays characteristic absorption bands associated with the i-propylcyclopentadienyl ligands. These include C-H stretching vibrations for the isopropyl group and the cyclopentadienyl (B1206354) ring, C-C ring stretching modes, and various C-H bending vibrations. scribd.com Coordination to the neodymium center typically causes shifts in the positions and intensities of these bands compared to the free ligand. In the far-infrared region (generally below 400 cm⁻¹), vibrations corresponding to the Nd-ligand stretching and bending modes can be observed. scribd.com These low-frequency modes are a direct probe of the metal-ligand bond strength. uoa.gr

Table 3: Representative IR Vibrational Modes for a Coordinated i-Propylcyclopentadienyl Ligand

| Vibrational Mode | Approximate Frequency Range (cm⁻¹) |

|---|---|

| C-H Stretch (ring) | 3100 - 3000 |

| C-H Stretch (isopropyl) | 2980 - 2850 |

| C=C Stretch (ring) | 1480 - 1400 |

| C-H Bend (isopropyl) | 1470 - 1450, 1385 - 1365 |

| C-H Bend (ring, out-of-plane) | 850 - 750 |

| Nd-Cp Stretch | < 400 |

Frequency ranges are typical for organometallic cyclopentadienyl compounds. scribd.com

Raman spectroscopy provides complementary information to IR spectroscopy and is particularly effective for studying the covalent character of metal-ligand bonds. aip.orgaip.org Raman activity depends on the change in polarizability of a bond during a vibration. libretexts.org The π-electron system of the cyclopentadienyl ring makes it highly polarizable and thus a strong Raman scatterer. libretexts.org The symmetric Nd-Cp stretching vibration, which may be weak or inactive in the IR spectrum, is expected to be prominent in the Raman spectrum. The frequency of this mode provides insight into the composition, structure, and stability of the complex. libretexts.org Studies on other neodymium complexes in solution have identified characteristic Raman bands for Nd-ligand vibrations, demonstrating the utility of the technique. inl.govrsc.org

Nuclear Magnetic Resonance (NMR) Spectroscopy in Paramagnetic Systems

The Nd(III) ion has a 4f³ electron configuration, making it a paramagnetic center. This property dramatically influences the NMR spectrum of this compound. wikipedia.org The presence of unpaired electrons leads to large shifts in the resonance frequencies of nearby nuclei and significant broadening of the NMR signals. wikipedia.orgillinois.edu

The observed shift in a paramagnetic sample, known as the hyperfine shift, is the difference between the chemical shift in the paramagnetic complex and a corresponding diamagnetic analogue. wikipedia.org It is composed of two main contributions: the Fermi contact shift and the pseudocontact shift. rsc.org

Fermi Contact Shift (FCS): This arises from the transfer of unpaired electron spin density from the metal ion to the nucleus through the bonding framework. It requires a finite probability of the unpaired electron being at the nucleus.

Pseudocontact Shift (PCS): This is a through-space dipolar interaction between the electron magnetic moment and the nuclear magnetic moment. Its magnitude depends on the magnetic susceptibility anisotropy of the complex and the geometric position (distance and angle) of the nucleus relative to the paramagnetic metal center. nih.gov For lanthanide complexes, the PCS is often the dominant contribution to the hyperfine shift. nih.gov

The ¹H NMR spectrum of this compound is expected to show signals for the ligand protons that are spread over a very wide chemical shift range (potentially hundreds of ppm) and are significantly broadened due to rapid nuclear relaxation. wikipedia.orgnih.gov Despite the broadening, the large chemical shift dispersion can be advantageous, as it often resolves signals that would overlap in a diamagnetic compound. wikipedia.org The magnitude of the paramagnetic effects (both shift and broadening) typically decreases with increasing distance from the Nd(III) ion. illinois.edu

Table 4: Contributions to the Paramagnetic NMR Hyperfine Shift

| Contribution | Origin | Dependence |

|---|---|---|

| Fermi Contact Shift | Through-bond scalar coupling | Dependent on spin density at the nucleus |

| Pseudocontact Shift | Through-space dipolar coupling | Dependent on magnetic anisotropy and nucleus position (r⁻³, angular terms) |

Information compiled from general principles of paramagnetic NMR. wikipedia.orgrsc.orgnih.gov

Electron Paramagnetic Resonance (EPR) Spectroscopy for Electronic Structure Insights

Electron Paramagnetic Resonance (EPR) spectroscopy is a powerful technique for studying paramagnetic species, such as compounds containing the Nd³⁺ ion with its unpaired f-electrons. cdnsciencepub.comresearchgate.net Analysis of the EPR spectra of neodymium-containing organometallic complexes provides detailed insights into the electronic ground state, the symmetry of the ligand field, and the nature of the metal-ligand bonding.

Research on [Nd(Cpᵗᵗ)₃] reveals that at low temperatures (below 30 K), the compound exhibits a well-defined continuous-wave (CW) EPR spectrum. cdnsciencepub.comuvic.ca These spectra arise from transitions within the ground Kramers doublet of the Nd³⁺ ion's ground state. cdnsciencepub.com The analysis of these spectra, particularly from frozen solutions, can be modeled using a spin Hamiltonian, which for an effective spin-1/2 system like the ground state of Nd³⁺, allows for the determination of the principal components of the g-tensor and the hyperfine coupling constants. cdnsciencepub.com

For the [Nd(Cpᵗᵗ)₃] complex, the EPR spectrum can be simulated with rhombic g-values, indicating a low-symmetry ligand field around the neodymium ion. cdnsciencepub.com The determined g-values and hyperfine coupling constants for the 143Nd isotope (I=7/2 nuclear spin) are summarized in the table below.

| Parameter | Value for [Nd(Cpᵗᵗ)₃] |

| gₓ | 3.33 |

| gᵧ | 1.22 |

| g₂ | 0.56 |

| Aₓ (¹⁴³Nd) | 1280 MHz |

| Aᵧ, A₂ (¹⁴³Nd) | Unresolved |

| Data sourced from a study on a closely related di-tert-butyl substituted analogue. cdnsciencepub.com |

Interactive Data Table: EPR Parameters for a Tris(substituted-cyclopentadienyl)neodymium Complex (Please note: This data is for [Nd(Cpᵗᵗ)₃] and is presented as a close approximation for [(i-PrCp)₃Nd].)

| Parameter | Value | Description |

|---|---|---|

| gₓ | 3.33 | Principal component of the g-tensor along the x-axis. |

| gᵧ | 1.22 | Principal component of the g-tensor along the y-axis. |

| g₂ | 0.56 | Principal component of the g-tensor along the z-axis. |

| Aₓ (¹⁴³Nd) | 1280 MHz | Hyperfine coupling constant for the ¹⁴³Nd isotope along the x-axis. |

The significant anisotropy in the g-tensor reflects the influence of the three i-propylcyclopentadienyl ligands on the electronic environment of the neodymium ion. Furthermore, pulsed EPR techniques, such as Hyperfine Sublevel Correlation (HYSCORE) spectroscopy, have been employed on these types of complexes to probe for covalent character in the metal-ligand bonds. researchgate.net Studies on [Nd(Cpᵗᵗ)₃] have shown that the hyperfine interactions with ligand nuclei (¹³C and ¹H) are very small, suggesting that the bonding between the Nd³⁺ ion and the cyclopentadienyl ligands is predominantly ionic with minimal spin delocalization onto the ligands. wikipedia.orguvic.caresearchgate.net This finding is consistent with the general understanding of lanthanide bonding, where the 4f orbitals are considered "core-like" and less involved in covalent interactions compared to the d-orbitals of transition metals or the 5f orbitals of actinides. wikipedia.org

Mass Spectrometry for Molecular Integrity and Fragmentation Pathways

Mass spectrometry is an essential analytical tool for confirming the molecular weight and assessing the purity of organometallic compounds like this compound. wikipedia.org Soft ionization techniques, such as Electrospray Ionization (ESI) and Matrix-Assisted Laser Desorption/Ionization (MALDI), are particularly well-suited for the analysis of these often thermally sensitive molecules, as they tend to produce intact molecular ions with minimal fragmentation. uvic.canitrkl.ac.in

While specific mass spectrometry data for this compound is not detailed in the available research, the expected behavior can be inferred from the general principles of organometallic mass spectrometry and studies on similar metallocene compounds. cdnsciencepub.comwikipedia.org

Upon analysis, the primary ion observed would be the molecular ion, [Nd(C₃H₇C₅H₄)₃]⁺, which would confirm the molecular integrity of the compound. The isotopic pattern of this ion would be characteristic of neodymium, which has several naturally occurring isotopes, providing a clear signature for the presence of the metal. nitrkl.ac.in

Under conditions that induce fragmentation, such as in-source fragmentation or tandem mass spectrometry (MS/MS), a series of characteristic fragment ions would be expected. wikipedia.org The fragmentation of metallocene-type compounds is well-documented and typically involves the sequential loss of the cyclopentadienyl ligands. cdnsciencepub.comwikipedia.org

The anticipated primary fragmentation pathways for this compound are outlined below:

Loss of one i-propylcyclopentadienyl radical: [Nd(C₈H₁₁)₃]⁺˙ → [Nd(C₈H₁₁)₂]⁺ + C₈H₁₁˙

Loss of a second i-propylcyclopentadienyl radical: [Nd(C₈H₁₁)₂]⁺ → [Nd(C₈H₁₁)]⁺ + C₈H₁₁˙

Formation of the bare metal ion: [Nd(C₈H₁₁)]⁺ → [Nd]⁺ + C₈H₁₁˙

The observation of these fragment ions, particularly the [M-Cp]⁺ and [M-2Cp]⁺ species (where Cp represents the i-propylcyclopentadienyl ligand), provides structural confirmation of the tris-ligated nature of the complex. The relative intensities of these fragments can offer insights into the strength of the metal-ligand bonds.

Interactive Data Table: Expected Key Ions in the Mass Spectrum of this compound

| Ion | Formula | Description |

|---|---|---|

| Molecular Ion | [Nd(C₈H₁₁)₃]⁺˙ | Represents the intact molecule. |

| Fragment Ion 1 | [Nd(C₈H₁₁)₂]⁺ | Resulting from the loss of one ligand. |

| Fragment Ion 2 | [Nd(C₈H₁₁)]⁺ | Resulting from the loss of two ligands. |

| Metal Ion | [Nd]⁺ | The bare neodymium cation. |

The study of these fragmentation pathways is crucial for understanding the stability of the complex in the gas phase and provides complementary structural information to other analytical techniques.

Theoretical and Computational Studies of Tris I Propylcyclopentadienyl Neodymium

Density Functional Theory (DFT) Calculations for Electronic Structure and Bonding

Density Functional Theory (DFT) is a computational quantum mechanical modeling method used to investigate the electronic structure of many-body systems. For Tris(i-propylcyclopentadienyl)neodymium, DFT calculations can provide detailed information about its geometry, bond orders, charge distribution, and molecular orbitals.

DFT calculations on related complexes, such as tris(cyclopentadienyl)neodymium, show that the highest occupied molecular orbitals (HOMOs) are typically centered on the cyclopentadienyl (B1206354) ligands, while the lowest unoccupied molecular orbitals (LUMOs) are predominantly of neodymium f-orbital character. The energy difference between the HOMO and LUMO is a critical parameter that influences the reactivity and electronic spectra of the complex.

Table 1: Representative DFT-Calculated Parameters for Analogous Neodymium Cyclopentadienyl Complexes

| Parameter | Value |

|---|---|

| Bond Lengths | |

| Nd-C(Cp) | ~2.75 - 2.85 Å |

| C-C (Cp ring) | ~1.42 - 1.44 Å |

| Mulliken Atomic Charges | |

| Neodymium (Nd) | +1.5 to +1.8 |

| Cyclopentadienyl ring (total) | -0.5 to -0.6 |

| Frontier Orbital Energies | |

| HOMO | -5.0 to -5.5 eV |

| LUMO | -1.5 to -2.0 eV |

Note: The data presented in this table are approximate values based on DFT calculations of similar tris(cyclopentadienyl)neodymium complexes and are intended for illustrative purposes. The actual values for this compound may vary.

Ab Initio Calculations (e.g., CASSCF) for f-Orbital Interactions

The open-shell nature of the Nd³⁺ ion (f³ electronic configuration) necessitates the use of advanced ab initio methods, such as the Complete Active Space Self-Consistent Field (CASSCF) method, to accurately describe the electronic structure and, in particular, the interactions involving the f-orbitals.

CASSCF calculations, often followed by second-order perturbation theory (CASPT2) to account for dynamic electron correlation, provide a detailed picture of the multi-configurational nature of the ground and excited electronic states. For neodymium cyclopentadienyl complexes, these calculations are crucial for understanding the ligand field effects on the f-orbitals and the nature of the chemical bonding.

A study on the closely related complex, tris(pentamethylcyclopentadienyl)neodymium (Nd(C₅Me₅)₃), which is isoelectronic and structurally similar to this compound, revealed significant configuration interaction in its electronic ground state. The CASSCF/CASPT2 calculations showed that the ground state is not a pure f³ configuration but has contributions from ligand-to-metal charge transfer configurations. This mixing of configurations is a manifestation of the covalent character in the Nd-Cp bonding.

These high-level calculations are also essential for interpreting spectroscopic data, such as photoelectron and absorption spectra, and for understanding the magnetic properties of these complexes.

Ligand Field Theory and Crystal Field Splitting Analysis

Ligand Field Theory (LFT) and the simpler Crystal Field Theory (CFT) are models used to describe the electronic structure of transition metal and rare-earth complexes. whiterose.ac.uk These theories focus on the splitting of the metal's d- or f-orbitals due to the electrostatic field created by the surrounding ligands. youtube.com

For this compound, the three isopropylcyclopentadienyl ligands are expected to create a trigonal planar-like coordination environment around the neodymium ion. In such a crystal field, the degeneracy of the seven f-orbitals is lifted. The precise splitting pattern depends on the exact geometry of the complex.

A qualitative crystal field splitting diagram for an idealized trigonal planar geometry is shown below. The relative energies of the f-orbitals are determined by their spatial orientation with respect to the ligands. Orbitals pointing towards the ligands are destabilized (raised in energy), while those pointing away are stabilized (lowered in energy).

Figure 1: Qualitative Crystal Field Splitting Diagram for f-orbitals in a Trigonal Planar Field

This is a simplified, qualitative representation. The actual energy levels and their ordering can be more complex and require detailed calculations.

Molecular Dynamics Simulations for Solution Behavior

Molecular Dynamics (MD) simulations are a powerful computational method for studying the dynamic behavior of molecules in solution. By solving Newton's equations of motion for a system of atoms and molecules, MD simulations can provide insights into solute-solvent interactions, conformational changes, and transport properties.

While there are no specific MD simulation studies reported for this compound in solution, research on other lanthanide cyclopentadienyl complexes has been conducted. For instance, time-dependent excited-state molecular dynamics (TDESMD) has been used to investigate the photofragmentation of gas-phase lanthanide cyclopentadienyl complexes. nih.gov These simulations have provided insights into the electronic mechanisms of ligand ejection and cracking following photoexcitation. nih.gov

MD simulations of lanthanide complexes in solution can elucidate the structure of the solvation shell around the complex, the dynamics of solvent exchange, and the conformational flexibility of the isopropylcyclopentadienyl ligands. nih.govbohrium.com Such information is crucial for understanding the reactivity of the complex in solution, as the solvent can play a significant role in mediating chemical reactions. nih.gov

Predictive Modeling of Reactivity and Selectivity

Predictive modeling, often employing techniques like Quantitative Structure-Activity Relationships (QSAR) and machine learning, aims to develop models that can forecast the reactivity and selectivity of catalysts based on their structural and electronic properties. nih.govacs.orgchemrxiv.orgresearchgate.net For organometallic catalysts like this compound, which may be used in polymerization or other organic transformations, predictive modeling can be a valuable tool for catalyst design and optimization. acs.orgacs.org

These models are typically trained on a dataset of known catalysts and their experimentally determined activities and selectivities. The descriptors used in these models can be derived from computational chemistry calculations (such as DFT), and can include steric parameters (e.g., cone angle), electronic parameters (e.g., HOMO-LUMO gap, atomic charges), and topological indices.

While specific predictive models for the reactivity of this compound have not been reported, the general framework of QSAR and machine learning is applicable. nih.govacs.orgchemrxiv.orgresearchgate.net By systematically varying the substituents on the cyclopentadienyl ligands and correlating the resulting structural and electronic changes with catalytic performance, it would be possible to develop a predictive model to guide the design of more efficient and selective neodymium-based catalysts. nih.govacs.orgchemrxiv.orgresearchgate.net

Reactivity and Reaction Mechanisms of Tris I Propylcyclopentadienyl Neodymium

Coordination and Ligand Exchange Reactions

The coordination chemistry of Tris(i-propylcyclopentadienyl)neodymium is dominated by the sterically demanding nature of the isopropylcyclopentadienyl ligands. These ligands envelop the neodymium center, influencing its coordination number and reactivity. While specific studies on the ligand exchange reactions of this compound are not extensively detailed in the literature, the behavior of analogous lanthanide complexes provides significant insight.

Lanthanide complexes are known to undergo dynamic ligand exchange, a property that is crucial for their catalytic activity. organic-chemistry.org The exchange of ligands is often driven by the desire of the large lanthanide ion to achieve a stable coordination environment. For instance, in related tris(cyclopentadienyl)lanthanide complexes, the coordination of additional ligands, such as isonitriles, has been studied. Computational studies on (Cp)3M(C≡NCy) complexes (where M is a lanthanide) show that the bonding is predominantly ionic between the M^3+^ and Cp^-^ ions. nih.gov The coordination of the isonitrile ligand slightly strengthens the C≡N bond, indicating its strong σ-donor character. nih.gov

Ligand exchange reactions are fundamental to the catalytic applications of these complexes. For example, the reaction of a lanthanide alkoxide with an alkyl peroxide can lead to the exchange of the alkoxide ligand for a peroxide ligand, generating a more active species for subsequent reactions. organic-chemistry.org Similarly, the introduction of nucleophiles like azides can lead to the exchange of existing ligands to form a lanthanide azide (B81097) complex, which can then participate in further transformations. organic-chemistry.org In the context of this compound, it is expected that the bulky isopropyl groups would modulate the rate and equilibrium of such ligand exchange processes compared to less sterically hindered cyclopentadienyl (B1206354) analogues.

The coordination number of lanthanide complexes can be flexible, as demonstrated by the study of Nd and Dy complexes with heptadentate Trensal-based ligands. While Dy consistently forms complexes with a coordination number of 7, the larger Nd ion can expand its coordination sphere to accommodate additional solvent molecules, resulting in coordination numbers greater than 7. nih.gov This highlights the influence of the ionic radius on the coordination environment, a factor that is also at play with this compound.

Table 1: Coordination Behavior of Lanthanide Complexes with Different Ligands

| Lanthanide Complex System | Ligand Type | Resulting Coordination Number | Observations | Reference |

| (Cp)3M(C≡NCy) | Cyclopentadienyl, Cyclohexylisonitrile | Not specified | Predominantly ionic bonding between M^3+^ and Cp^-^. | nih.gov |

| Ln(O-i-Pr)3 + BINOL + ROOH | Isopropoxide, BINOL, Alkyl peroxide | Not specified | Ligand exchange generates an active lanthanide peroxide complex. | organic-chemistry.org |

| Nd/Dy + Trensal-based ligands | Heptadentate Trensal | Nd: >7, Dy: 7 | The larger Nd ion accommodates additional solvent molecules. | nih.gov |

Activation of Small Molecules (e.g., Dinitrogen, C-H Bonds for analogous systems)

The activation of small, relatively inert molecules is a significant area of research for f-block organometallic compounds. While specific data on this compound is limited, studies on analogous systems provide a framework for understanding its potential reactivity.

Dinitrogen Activation: Lanthanide complexes have shown the ability to activate dinitrogen (N2). The mode of coordination of the dinitrogen ligand, whether "side-on" ({M2(μ-η²:η²-N2)}) or "end-on" ({M2(μ-1,2-N2)}), significantly impacts the electronic structure and subsequent reactivity of the complex. rsc.org The side-on mode is more common for rare-earth metals. rsc.org

C-H Bond Activation: The activation of C-H bonds by organolanthanide complexes is a field of considerable interest. Organometallic lanthanide compounds first demonstrated their potential for catalytic C-H bond transformations with the selective cleavage of a C-H bond in methane (B114726) by bis(permethylcyclopentadienyl)lanthanide methyl complexes. nih.govscilit.com This reactivity stems from the high reactivity of the Ln-C bond. researchgate.net

The mechanism of C-H activation can vary. For early transition metals, sigma-bond metathesis is a common pathway. youtube.comyoutube.com In this process, a metal-alkyl bond undergoes a concerted reaction with a C-H bond, leading to the formation of a new metal-carbon bond and the release of an alkane. Another mechanism involves the insertion of carbenes or nitrenes into C-H bonds, often facilitated by late transition metals. youtube.com For f-block elements like neodymium, the high electropositivity and the nature of the metal-carbon bond are key factors. Intramolecular C-H activation, or cyclometalation, is also a known process where a C-H bond within one of the ligands is activated by the metal center. iupac.org

In some cases, a template-based approach can be used to direct the activation to a specific, remote C-H bond. For example, nitrile-containing templates have been shown to direct the activation of distal meta-C-H bonds by weakly coordinating to the metal center in an "end-on" fashion, which relieves strain in the pre-transition state. nih.gov

Oxidative Addition and Reductive Elimination Pathways

Oxidative addition and reductive elimination are fundamental reaction steps in organometallic chemistry, particularly for d-block transition metals. nih.gov In oxidative addition, the metal's oxidation state and coordination number increase, while in reductive elimination, they decrease. springernature.com

For f-block elements like the lanthanides, these classical two-electron redox processes are generally considered less common. The stable +3 oxidation state of most lanthanides makes it energetically unfavorable to access the +1 or +5 states required for such reactions. nih.gov Their reactivity is more often characterized by single-electron transfers and σ-bond metathesis. nih.gov

Theoretical studies on platinum complexes have shown that C-C reductive coupling is facile for Pd(II) and favorable for Pt(IV), but not observed for Pt(II) systems, while H-C coupling is facile for both Pt(II) and Pd(II). researchgate.net These differences are attributed to the directionality of the orbitals involved in bond formation. While these studies are on d-block metals, they highlight the subtle electronic factors that govern these reactions. For a lanthanide complex like this compound, any potential for oxidative addition or reductive elimination would be highly dependent on the specific reactants and conditions, and likely involve non-traditional pathways if they occur at all.

Polymerization Mechanisms Induced by Organoneodymium Complexes

Organoneodymium complexes are highly effective catalysts, particularly for the polymerization of dienes like isoprene (B109036) and butadiene. rsc.orgscilit.com The resulting polymers often exhibit high stereospecificity, a crucial property for synthetic rubbers. This compound, as part of a Ziegler-Natta type catalyst system, can initiate polymerization through a coordination mechanism.

The general mechanism for Ziegler-Natta polymerization involves the formation of an alkene-metal complex, followed by the insertion of the monomer into the metal-carbon bond of the growing polymer chain. nih.gov The stereochemistry of the resulting polymer is controlled by the structure of the catalyst. acs.org

Chain-growth polymerization is a process where an initiator adds to a monomer to create a reactive intermediate, which then adds to subsequent monomers in a chain reaction. rsc.orgnih.gov In the context of organoneodymium catalysts, the active species is a neodymium-alkyl complex. The polymerization of isoprene using a neodymium-based catalyst typically involves the coordination of the diene to the neodymium center, followed by insertion into the Nd-C bond. This process repeats, leading to the growth of a polyisoprene chain.

The activity and stereoselectivity of neodymium-based catalysts are significantly influenced by the cocatalyst, which is often an organoaluminum compound like triisobutylaluminum (B85569) (TIBA) or diisobutylaluminum hydride (DIBAH). rsc.orgnih.gov The cocatalyst acts as an alkylating agent, generating the active Nd-alkyl species.

Coordinative Chain Transfer Polymerization (CCTP) is a powerful technique that allows for the synthesis of polymers with controlled molecular weights and narrow molecular weight distributions. nih.govmdpi.com A key feature of CCTP is the reversible transfer of the growing polymer chain between the active neodymium center and a main group metal alkyl, which acts as a chain transfer agent (CTA). nih.govmdpi.com

This rapid and reversible exchange means that one neodymium atom can generate multiple polymer chains, leading to high catalyst efficiency. nih.govnih.gov The molecular weight of the resulting polymer can be controlled by adjusting the ratio of the monomer to the chain transfer agent.

Kinetic studies of isoprene polymerization with neodymium-based catalysts have provided insights into the CCTP mechanism. The polymerization rate is influenced by factors such as the catalyst concentration and temperature. mdpi.com

Table 2: Kinetic Data for Isoprene Polymerization using a Neodymium-Based CCTP System

| Parameter | Value | Conditions | Reference |

| Isoprene Concentration | 1.39 mol/L | Continuous industrial production | nih.gov |

| Neodymium Catalyst Consumption | 1 mol NdCl3 / 10,000 mol isoprene | Continuous industrial production | nih.gov |

| Diisobutylaluminum Hydride Concentration | 0.000177 mol/L | Continuous industrial production | nih.gov |

| Apparent First-Order Rate Constant (k_app) | 0.0216 min^-1 | (Ip)/(Nd) = 1000 | mdpi.com |

| Apparent First-Order Rate Constant (k_app) | 0.0369 min^-1 | (Ip)/(Nd) = 800 | mdpi.com |

| Apparent First-Order Rate Constant (k_app) | 0.0485 min^-1 | (Ip)/(Nd) = 500 | mdpi.com |

Mechanism of Surface Reactions in Thin Film Deposition

This compound is a precursor used in thin film deposition techniques like Atomic Layer Deposition (ALD) and Chemical Vapor Deposition (CVD) to grow neodymium-containing films, such as neodymium oxide (Nd2O3). google.com The mechanism of these processes involves a series of surface reactions.

Studies on the closely related precursor, tris(isopropyl-cyclopentadienyl)lanthanum (La(iPrCp)3), provide significant insight into the surface chemistry. nih.gov When La(iPrCp)3 and water are used as precursors for ALD, infrared spectroscopy reveals that at lower temperatures (e.g., 160 °C), ligand exchange occurs on the surface. nih.gov The reaction of the precursor with surface hydroxyl groups is expected. However, the formation of carbonate species is also observed, suggesting side reactions. nih.gov These carbonates may arise from the reaction of the precursor with the surface or from secondary reactions of the reaction product, isopropylcyclopentadiene (iPrC5H5). nih.gov

The choice of co-reactant and the deposition temperature significantly impact the composition of the deposited film. For instance, in the cyclic CVD of lanthanum oxide using La(iPrCp)3, the use of different reactants (H2O, O2, NH3) and varying deposition temperatures affects the carbon concentration in the film. google.com Incomplete reactions or insufficient removal of byproducts can lead to higher carbon content. google.com The monitoring of volatile byproducts using techniques like mass spectrometry can provide real-time information about the CVD process and help in its control. google.com

The thermal stability of the precursor is also a critical factor. For La(iPrCp)3, thermal decomposition leading to increased deposition rates begins at temperatures above 225 °C when using ozone as the co-reactant. google.comnih.gov

Table 3: Surface Reactions and Byproducts in ALD/CVD of Lanthanide Oxides

| Precursor | Co-reactant | Deposition Temperature | Observed Surface Species/Byproducts | Key Findings | Reference |

| La(iPrCp)3 | H2O | 160 °C | Carbonates, iPrC5H5 | Ligand exchange and carbonate formation observed. | nih.gov |

| La(iPrCp)3 | H2O | 350 °C | C-H stretch modes, reduced carbonates | Higher temperature leads to less carbonate formation. | nih.gov |

| La(iPrCp)3 | H2O, O2, NH3 | 170 °C - 370 °C | Carbon | Carbon concentration in the film depends on the co-reactant and temperature. | google.com |

| Y(CpBut)3 | H2O | 230 °C | Y2O3, absorbed water | Growth is accompanied by water absorption into the film. | researchgate.net |

Catalytic Applications of Tris I Propylcyclopentadienyl Neodymium

Stereospecific Polymerization of Dienes and Olefins

Tris(i-propylcyclopentadienyl)neodymium, as part of the broader family of neodymium-based catalysts, is instrumental in the stereospecific polymerization of dienes and olefins. The specific ligands and cocatalysts used play a crucial role in determining the resulting polymer's microstructure and properties. mdpi.com

High-cis Polymerization of Butadiene and Isoprene (B109036)

Neodymium-based catalysts are renowned for their ability to produce polydienes with a high cis-1,4 content, a critical characteristic for synthetic rubbers. While specific data for this compound is not extensively detailed in readily available literature, the general principles of neodymium catalysis provide a strong framework for understanding its likely behavior. The activation of neodymium precursors with cocatalysts is essential for achieving high catalytic activity and stereoselectivity.

For instance, neodymium(III) precursors, including those with cyclopentadienyl (B1206354) derivatives, when combined with alkylaluminum compounds, form active catalytic species. mdpi.com Theoretical studies on neodymium-based Ziegler-Natta systems for 1,3-butadiene (B125203) polymerization show that the concentration of halide ions, often introduced via the cocatalyst, significantly influences the cis-stereospecificity and activity of the polymerization. mdpi.com An increase in the chloride to neodymium ratio has been shown to decrease the activation barrier for the insertion of cis-1,3-butadiene, leading to a higher propagation rate and a greater content of cis-1,4 structures in the resulting polybutadiene. mdpi.com

The general mechanism involves the formation of a π-allyl neodymium active center, which facilitates the coordination and insertion of the diene monomer. The choice of cocatalyst and the reaction conditions are critical in steering the polymerization towards high cis-1,4 selectivity.

Table 1: Illustrative Data for Neodymium-Catalyzed Butadiene Polymerization (Note: This table presents general data for neodymium-based catalyst systems to illustrate typical performance, as specific data for this compound is limited in the searched sources.)

| Catalyst System | Monomer | Cocatalyst | cis-1,4 Content (%) | Polymer Yield (%) | Reference |

| Nd(P₅₀₇)₃/Al(i-Bu)₃/CHCl₃ | Butadiene | Al(i-Bu)₃/CHCl₃ | >98 | High | mdpi.com |

| NdCl₃·3TBP/TIBA | Butadiene | TIBA | High | High | rsc.org |

| NdV₃/DIBAH/EASC | Butadiene | DIBAH/EASC | ~98 | 88.1 | researchgate.net |

Polymerization of Vinyl Monomers and Cyclic Esters (e.g., ε-Caprolactone)

Beyond dienes, neodymium-based catalysts, including those with cyclopentadienyl ligands, have demonstrated utility in the polymerization of other monomer types. mdpi.com While specific research focusing solely on this compound is scarce, related neodymium complexes have been successfully employed in the ring-opening polymerization of cyclic esters like ε-caprolactone. researchgate.net

For example, a neodymium tris(amidinate) complex has shown high activity in the ring-opening polymerization of ε-caprolactone, producing polycaprolactone (B3415563) with high number-average molecular weights and low polydispersity. researchgate.net The addition of an alcohol initiator, such as isopropanol, can further accelerate the polymerization process under mild conditions. researchgate.net This suggests that this compound could potentially serve as a catalyst for such reactions, likely operating through a similar coordination-insertion mechanism. The bulky isopropylcyclopentadienyl ligands might influence the catalytic activity and the molecular weight of the resulting polymer.

Table 2: Representative Data for Neodymium-Catalyzed ε-Caprolactone Polymerization (Note: This table is based on a related neodymium complex to indicate potential catalytic behavior.)

| Catalyst | Monomer | Initiator | Conversion (%) | Mₙ ( g/mol ) | Mₙ/Mₙ | Reference |

| [ButC(N-2,6-Me₂C₆H₃)₂]₃Nd | ε-Caprolactone | None | 100 (10 s) | 40,010 | 1.41 | researchgate.net |

| [ButC(N-2,6-Me₂C₆H₃)₂]₃Nd | ε-Caprolactone | i-PrOH | 100 (60 s) | 3,130-4,420 | 1.61-1.75 | researchgate.net |

Role of Cocatalysts and Activators in Catalytic Activity and Stereocontrol

The activation of neodymium catalysts is a critical step in achieving high catalytic efficiency and stereoselectivity. For diene polymerization, binary and ternary catalytic systems are commonly employed. mdpi.com Binary systems typically consist of a neodymium precursor, such as a neodymium halide, and an alkylaluminum cocatalyst. mdpi.com Ternary systems further include a halide donor, which significantly enhances the 1,4-cis content and catalytic activity. mdpi.com

Commonly used cocatalysts and activators include:

Alkylaluminum compounds: Triisobutylaluminum (B85569) (TIBA), diisobutylaluminum hydride (DIBAH), and triethylaluminum (B1256330) (TEA) are frequently used. The nature of the alkylaluminum compound can influence both the catalytic activity and the stereoselectivity of the polymerization. mdpi.com For instance, in some systems, TIBA has been found to yield the highest 1,4-cis content. mdpi.com

Halide Donors: Compounds like ethylaluminum sesquichloride (EASC) or even chloroform (B151607) (CHCl₃) can act as halide donors in ternary systems, leading to the formation of more active cationic neodymium species. mdpi.com

Boron-based activators: Perfluorinated organoborates and boranes can act as pseudo-halogen activators, generating cationic heterometallic species that are active for polymerization. mdpi.com

The interaction between the neodymium complex and the cocatalyst leads to the formation of the active catalytic species, which is often a cationic alkylneodymium complex. This species then coordinates the monomer and initiates the polymerization process. The structure of the ligands on the neodymium center and the nature of the cocatalyst collectively dictate the stereochemical outcome of the polymerization.

Hydrosilylation Reactions of Unsaturated Substrates

Cross-Dehydrocoupling Reactions

Information regarding the application of this compound in cross-dehydrocoupling reactions is not found in the currently available and searched scientific literature.

Catalyst Design Principles for Neodymium-Based Systems

The development of potent neodymium-based catalytic systems is a nuanced process that hinges on the synergy between the neodymium precursor, co-catalysts, and activators. The overarching goal is to generate a cationic, coordinatively unsaturated neodymium species that can readily insert monomer units. The design principles can be systematically understood by examining the key components of the catalytic system.

The Role of the i-Propylcyclopentadienyl Ligand

The i-propylcyclopentadienyl ((i-Pr)Cp) ligand is a critical determinant of the catalyst's performance. Its influence can be dissected into both steric and electronic effects.

Steric Effects: The bulky isopropyl groups on the cyclopentadienyl rings create a sterically congested environment around the neodymium atom. This has several important consequences for catalyst design:

Monomer Coordination: The steric bulk can influence the regioselectivity and stereoselectivity of monomer insertion. By restricting the possible coordination geometries of the incoming monomer, the ligand framework can favor the formation of specific polymer microstructures.

Co-catalyst Interaction: The size of the ligands affects the accessibility of the neodymium center to the co-catalyst. This can impact the efficiency of the alkylation and activation steps.

Stability: The bulky ligands can enhance the thermal stability of the catalyst by preventing bimolecular decomposition pathways.

Electronic Effects: The alkyl substitution on the cyclopentadienyl ring also modulates the electronic properties of the neodymium center. The electron-donating nature of the isopropyl groups increases the electron density on the neodymium atom. This can influence the catalyst's activity and its interaction with Lewis acidic co-catalysts.

Co-catalysts and Activation Strategies

The activation of the this compound precursor is essential to form the catalytically active species. This is typically achieved through the use of co-catalysts, which perform several key functions, including alkylation of the neodymium center and abstraction of a ligand to generate a cationic active site.

Alkylaluminum compounds, such as triisobutylaluminum (TIBA) and methylaluminoxane (B55162) (MAO), are commonly employed as co-catalysts in neodymium-based polymerization systems.

Triisobutylaluminum (TIBA): TIBA can act as both an alkylating agent and a scavenger for impurities in the polymerization medium. The alkylation of the neodymium complex by TIBA is a crucial first step in the formation of the active catalyst. The ratio of TIBA to the neodymium precursor is a critical parameter that needs to be optimized to achieve maximum catalytic activity and control over the polymer properties.

Methylaluminoxane (MAO): MAO is a highly effective activator for many single-site catalysts. It can act as an alkylating agent and, more importantly, as a powerful Lewis acid that can abstract a cyclopentadienyl ligand to generate a cationic neodymium species. The structure of MAO is complex, and its interaction with the neodymium precursor can lead to the formation of various active species.

| Co-catalyst | Primary Function(s) | Key Considerations for Catalyst Design |

| Triisobutylaluminum (TIBA) | Alkylating agent, Scavenger | Optimization of [Al]/[Nd] ratio is crucial for activity. Can influence polymer molecular weight. |

| Methylaluminoxane (MAO) | Alkylating agent, Ligand abstraction, Formation of cationic species | Highly efficient activator. Can lead to very active catalysts. The nature of the active species can be complex. |

Interactive Data Table: Role of Alkylaluminum Co-catalysts

Boron-based compounds, such as tris(pentafluorophenyl)borane (B72294) (B(C₆F₅)₃) and trityl tetrakis(pentafluorophenyl)borate (B1229283) ([Ph₃C][B(C₆F₅)₄]), have emerged as highly effective activators for generating well-defined cationic catalysts.

Tris(pentafluorophenyl)borane (B(C₆F₅)₃): This strong Lewis acid can abstract an alkyl group from the pre-alkylated neodymium center to form a weakly coordinating anion and a cationic neodymium active species.

Trityl Tetrakis(pentafluorophenyl)borate ([Ph₃C][B(C₆F₅)₄]): This ionic activator works by abstracting a ligand from the neodymium precursor via an irreversible reaction with the trityl cation, generating a cationic neodymium center and the non-coordinating [B(C₆F₅)₄]⁻ anion.

The use of borate (B1201080) activators often leads to highly active and well-defined catalytic systems, allowing for better control over the polymerization process.

Influence of Catalyst Support

While homogeneous catalytic systems are common, supporting the this compound catalyst on a solid material can offer several advantages, particularly for industrial applications.

Immobilization: Supporting the catalyst on materials like silica (B1680970) or alumina (B75360) can prevent catalyst agglomeration and allow for its use in slurry or gas-phase polymerization processes.

Active Site Modification: The interaction between the support surface and the neodymium complex can influence the electronic and steric environment of the active site, potentially altering the catalyst's activity and selectivity.

Processability: Supported catalysts are generally easier to handle, separate from the polymer product, and can be used in continuous flow reactors.

The design of a supported catalyst system involves careful selection of the support material, surface modification techniques, and methods for anchoring the neodymium complex.

The following table provides a summary of research findings on the impact of different catalyst components on polymerization outcomes with neodymium-based systems.

| Catalyst Component | Variable | Observed Effect on Polymerization |

| Ligand | Steric Bulk | Increased steric bulk can enhance stereoselectivity. |

| Co-catalyst | [Al]/[Nd] Ratio | Affects catalytic activity and polymer molecular weight. |

| Activator | Type (e.g., MAO vs. Borate) | Influences catalyst activity and the nature of the active species. |

| Support | Presence/Absence | Can improve processability and modify catalyst performance. |

Interactive Data Table: Research Findings on Neodymium Catalyst Systems

Advanced Materials Science Applications of Tris I Propylcyclopentadienyl Neodymium As a Precursor

Precursor Development for Atomic Layer Deposition (ALD) and Chemical Vapor Deposition (CVD)

The development of reliable precursors is fundamental to the advancement of ALD and CVD, which are cornerstone techniques for manufacturing semiconductor devices and other nanomaterials. mdpi.comresearchgate.netrsc.org An ideal precursor must exhibit sufficient thermal stability to prevent decomposition during vaporization and transport, yet be reactive enough to engage in controlled surface reactions at the desired deposition temperature.

Tris(i-propylcyclopentadienyl)neodymium is part of the cyclopentadienyl (B1206354) family of precursors, which are widely explored for rare-earth elements. strem.com While specific process data for this exact neodymium compound is not extensively published, strong inferences can be drawn from its close chemical analogues, particularly Tris(i-propylcyclopentadienyl)yttrium, Y(iPrCp)₃. ereztech.com Given that yttrium and neodymium are both trivalent rare-earth metals, their cyclopentadienyl compounds are expected to exhibit similar deposition characteristics. These precursors are designed for creating high-purity, uniform thin films with atomic-level thickness control, a critical requirement in modern electronics and optics. ereztech.com

Growth of Neodymium-Containing Thin Films (e.g., Nd₂O₃, Nd-doped materials)

This compound is a prime candidate for depositing two important classes of materials: neodymium(III) oxide (Nd₂O₃) and neodymium-doped functional materials.

Neodymium(III) Oxide (Nd₂O₃): Nd₂O₃ is a high-k dielectric material, meaning it has a high dielectric constant, which is a crucial property for fabricating next-generation transistors and memory devices. hanyang.ac.kr Its high thermal stability and wide energy gap make it a potential replacement for traditional silicon dioxide in CMOS technology. ekb.eg Using ALD with a precursor like (iPrCp)₃Nd and an oxygen source such as water or ozone, it is possible to grow highly conformal and stoichiometric Nd₂O₃ films. The properties of ALD-grown rare-earth oxides are often superior to those produced by other methods, showing better uniformity and lower defect density. hanyang.ac.kr

Neodymium-Doped Materials: The incorporation of neodymium ions (Nd³⁺) into other host materials can impart unique optical and electrical properties. Doping semiconducting materials like cadmium selenide (B1212193) (CdSe) or tin oxide (SnO₂) with neodymium can alter their structural and optoelectronic characteristics, for example, by changing the optical bandgap energy and increasing electrical conductivity. nih.gov CVD or ALD using (iPrCp)₃Nd would allow for precise control over the neodymium doping concentration within these host films, which is essential for tuning their properties for specific applications, such as in sensors or light-emitting devices.

Below is a table summarizing the properties of representative neodymium-containing materials that can be fabricated using advanced deposition methods.

| Material | Deposition Method | Key Properties | Potential Applications |

| Nd₂O₃ | ALD, CVD | High dielectric constant (~10-24), Wide bandgap (~4.7-5.5 eV), High thermal stability. hanyang.ac.krekb.egnih.gov | High-k gate dielectrics in transistors, Memory capacitors, Protective coatings. hanyang.ac.krekb.eg |

| Nd-doped CdSe | Chemical Bath Deposition (analogous) | Modified crystal structure, Tunable optical bandgap (e.g., ~2.0 eV). nih.gov | Optoelectronic devices, LEDs. nih.gov |

| Nd-doped SnO₂ | Spray Pyrolysis (analogous) | Increased optical transmittance, Increased band gap (e.g., up to 4.20 eV). | Transparent conducting oxides, UV photodetectors, Gas sensors. |

| Nd-doped V₂O₅ | Sol-Gel (analogous) | Nanocrystalline structure, Red light emission (intra-4f transitions of Nd³⁺). | Optical devices, Phosphors. |

Surface Reaction Chemistry and Kinetics in ALD/CVD Processes

The deposition of thin films via ALD is a cyclic process based on sequential, self-limiting surface reactions. mdpi.com For a precursor like this compound, a typical ALD cycle using water (H₂O) as the oxygen source would involve two half-reactions:

(iPrCp)₃Nd (g) + -OH → -(O)-Nd(iPrCp)₂ + iPrCp-H (g)** In this step, the gaseous neodymium precursor is pulsed into the reactor and reacts with hydroxyl (-OH) groups on the substrate surface. One of the isopropylcyclopentadienyl ligands is released, and the neodymium-containing fragment chemisorbs onto the surface. The asterisk (*) denotes a surface species.

H₂O (g) + -(O)-Nd(iPrCp)₂ → -(O)-Nd(OH) + 2 iPrCp-H (g)** Next, a pulse of water vapor is introduced. The water molecules react with the remaining ligands on the adsorbed precursor, releasing them as volatile byproducts and leaving behind a new hydroxylated surface, ready for the next cycle.

Integration in Electronic and Opto-Electronic Devices

The high-quality thin films enabled by precursors like this compound have significant potential for integration into advanced electronic and opto-electronic devices.

The primary application in electronics stems from the high dielectric constant of Nd₂O₃. As transistors continue to shrink, the traditional silicon dioxide gate insulator becomes too thin and leaky. Replacing it with a thicker layer of a high-k material like Nd₂O₃ allows for continued device scaling while maintaining low leakage currents. hanyang.ac.kr Films grown by ALD offer the required uniformity and conformity to coat complex 3D transistor architectures. Research on similar ALD-grown rare-earth oxides, such as Y₂O₃, has demonstrated excellent electrical properties, including low leakage current density, making them suitable for Metal-Oxide-Semiconductor (MOS) capacitors and non-volatile memory applications. nih.gov

In optoelectronics, Nd-doped materials are of great interest. The Nd³⁺ ion exhibits characteristic sharp optical transitions, which are useful for creating lasers and phosphors. By precisely doping host materials like vanadium pentoxide (V₂O₅) or diamond with neodymium using CVD, it is possible to fabricate materials that emit light at specific wavelengths, which could be used in solid-state lighting or specialized optical sensors.

Potential in Functional Coatings and Nanomaterials Fabrication

The applications of this compound extend to functional coatings and the synthesis of novel nanomaterials. Nd₂O₃ is known for its use in protective coatings due to its thermal stability and ability to absorb UV radiation. hanyang.ac.krekb.eg ALD can be used to apply ultra-thin, pinhole-free Nd₂O₃ coatings on sensitive substrates, providing protection against environmental degradation.

Furthermore, the controlled deposition processes enabled by this precursor are ideal for fabricating complex nanomaterials. For instance, it could be used to coat nanoparticles or create nanolaminates (structures made of alternating layers of different materials). A nanolaminate of Nd₂O₃ and another oxide, like Al₂O₃, could be engineered to have tailored dielectric or optical properties not achievable with a single material. The ability to dope (B7801613) various nanocrystalline films, such as those of CdSe, opens pathways to creating quantum dots with specific luminescent properties for use in displays and biomedical imaging. nih.gov

Challenges and Future Research Directions

Enhancing Air and Moisture Stability for Practical Applications

A primary obstacle to the broader industrial use of many organometallic compounds, including organoneodymium complexes, is their sensitivity to air and moisture. wikipedia.orgnih.gov This reactivity demands specialized, costly, and often cumbersome handling techniques, such as gloveboxes or Schlenk lines, which can be impractical for large-scale industrial processes. wikipedia.org The inherent instability of these compounds can lead to decomposition, resulting in decreased catalytic activity and potentially inaccurate experimental results. nih.govcapes.gov.br

Future research is focused on improving the stability of these complexes. Key strategies include:

Steric Shielding: The isopropyl groups on the cyclopentadienyl (B1206354) ligands in Tris(i-propylcyclopentadienyl)neodymium offer some steric protection to the reactive neodymium center. cymitquimica.com However, designing ligands with even bulkier substituents can create a more effective shield against air and moisture.

Water-Repellent Functional Groups: A novel approach involves strategically incorporating water-repellent functional groups within the ligand framework, a technique that has shown promise in enhancing the stability of metal-organic frameworks (MOFs) in humid conditions. rsc.orgnih.gov

Immobilization on Solid Supports: Anchoring the organoneodymium catalyst onto an inert solid support is another promising direction. This can reduce its environmental sensitivity, simplify handling and recovery, and potentially increase the catalyst's lifespan and recyclability.

Development of Novel Ligand Architectures for Tunable Reactivity and Selectivity

The reactivity and selectivity of a metal catalyst are intricately linked to the electronic and steric properties of its surrounding ligands. acs.orgyoutube.com While cyclopentadienyl ligands are foundational, the development of catalysts with customized properties for specific chemical reactions requires the exploration of new and diverse ligand architectures. northeastern.edunih.gov

Future research in this area is centered on several key approaches:

Systematic Ligand Modification: Fine-tuning the catalyst's behavior can be achieved by systematically altering the substituents on the ligands. youtube.com For instance, adding electron-donating or electron-withdrawing groups can modify the Lewis acidity of the neodymium center, thereby influencing its catalytic performance.

Exploration of Non-Cyclopentadienyl Ligands: There is a growing interest in moving beyond traditional cyclopentadienyl frameworks to other ligand systems like amidinates, beta-diketiminates, and biphenolates. nih.gov These can provide different coordination environments and electronic properties, potentially leading to new catalytic activities. northeastern.edu

Chiral Ligand Design: A major objective in modern synthesis is the creation of enantiomerically pure compounds. The development of chiral ligands for neodymium catalysts is crucial for advancing asymmetric catalysis, which allows for the selective formation of one enantiomer over its mirror image.

Expanding the Scope of Catalytic Transformations

Organoneodymium catalysts have proven highly effective in polymerization reactions, especially for dienes. rsc.orgbohrium.comresearchgate.net However, there is vast potential to apply these reactive complexes to a wider array of catalytic transformations in organic synthesis. wikipedia.orgacademie-sciences.fr

Key areas for future expansion include:

Small Molecule Activation: The activation of inert small molecules like carbon dioxide (CO₂) and dinitrogen (N₂) is a significant challenge in chemistry. The reactive nature of organolanthanide complexes makes them promising candidates for developing catalysts that can convert these abundant resources into valuable chemicals.

Hydrofunctionalization Reactions: Atom-economical reactions such as hydroamination, hydrosilylation, and hydroboration are efficient methods for synthesizing important chemical building blocks. The development of neodymium-based catalysts for these transformations would be a valuable addition to synthetic chemistry. academie-sciences.fr

Tandem Catalysis: A highly desirable goal is the design of catalytic systems where a single neodymium complex can facilitate multiple sequential reactions in a one-pot process. This approach, known as tandem or cascade catalysis, can significantly enhance synthetic efficiency by minimizing purification steps and reducing waste.

Advanced In Situ Characterization of Reaction Intermediates

A thorough understanding of reaction mechanisms is fundamental to the rational design of improved catalysts. A significant hurdle is the often transient and highly reactive nature of catalytic intermediates, which makes them difficult to study. rsc.orgresearchgate.net Advanced in situ characterization techniques are vital for observing these species directly under actual reaction conditions. researchgate.netfrontiersin.org4tu.nl

Future research will increasingly depend on a suite of powerful analytical methods:

In Situ Spectroscopy: Techniques like Fourier Transform Infrared (FTIR) and Nuclear Magnetic Resonance (NMR) spectroscopy allow for real-time monitoring of the catalyst structure and the concentrations of reactants and products. rsc.orgresearchgate.net

X-ray Absorption Spectroscopy (XAS): XAS methods, including X-ray Absorption Near Edge Structure (XANES) and Extended X-ray Absorption Fine Structure (EXAFS), provide critical data on the local coordination environment and oxidation state of the neodymium atom in both the precursor and the active catalyst. rsc.orgresearchgate.net

Mass Spectrometry: The advent of sensitive techniques like multi-collection inductively coupled plasma mass spectrometry (MC-ICP-MS) allows for the isotopic measurement of trace elements, which can be useful in tracking the catalyst's behavior and potential transformations. mdpi.com

| Technique | Information Provided | Application in Catalysis |

| In Situ NMR/FTIR | Real-time structural and concentration data | Monitoring reaction progress and catalyst changes |

| XAS (XANES/EXAFS) | Local coordination environment, oxidation state | Characterizing the active site of the catalyst |

| MC-ICP-MS | Isotopic ratios of trace elements | Tracking catalyst fate and transformation |

This table provides an interactive overview of advanced characterization techniques.

Computational Design of Next-Generation Organoneodymium Catalysts and Precursors

Computational chemistry, particularly Density Functional Theory (DFT), has emerged as a powerful tool in modern catalyst development. nih.govbeilstein-institut.demdpi.comresearchgate.net These methods enable researchers to model the electronic structure and reactivity of organoneodymium complexes, predict their catalytic behavior, and rationalize experimental outcomes. researchgate.netresearchgate.netrsc.org

Future directions in the computational design of these catalysts include:

Mechanism Elucidation: DFT calculations can map out entire catalytic cycles, identifying key transition states and intermediates. researchgate.netrsc.org This knowledge is invaluable for understanding the factors that control reaction rates and selectivity.

In Silico Ligand Screening: Computational tools can rapidly screen vast libraries of virtual ligands to identify promising candidates for experimental synthesis. beilstein-institut.dersc.org This approach can dramatically accelerate the discovery of novel and more efficient catalysts.

Predictive Modeling: The ultimate ambition is to create computational models that can accurately predict the outcome of a catalytic reaction for a given catalyst, substrate, and set of conditions. mdpi.comrsc.org Progress in this area, including the use of generative AI, promises to revolutionize the catalyst design process, moving from trial-and-error to rational, predictive science. biorxiv.org

Q & A

Q. How to address discrepancies between theoretical and experimental magnetic susceptibility data for this compound?

- Answer : Re-examine crystal field parameters in LFT calculations. Account for temperature-dependent spin-orbit coupling effects. Use SQUID magnetometry under zero-field-cooled (ZFC) conditions to minimize external interference. Cross-reference with neutron diffraction studies to resolve orbital contributions .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.